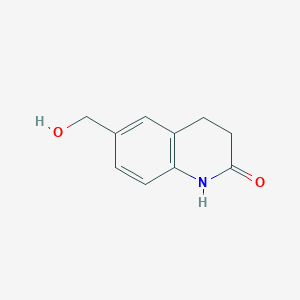

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Description

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a bicyclic scaffold with a hydroxymethyl (-CH₂OH) substituent at the 6-position of the quinolinone ring.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5,12H,2,4,6H2,(H,11,13) |

InChI Key |

LLDINVZDTNOJOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization Using Lewis Acids

The Friedel-Crafts alkylation remains a cornerstone for constructing the dihydroquinolinone scaffold. Adapting methodologies from US Patent 20040034228, the hydroxymethyl group can be introduced via a protected intermediate. For instance, N-(4-(hydroxymethyl)phenyl)-3-chloropropionamide undergoes cyclization in the presence of AlCl₃ (4 equivalents) at 150–220°C in dimethyl sulfoxide (DMSO). The reaction achieves ring closure and simultaneous deprotection of the hydroxymethyl group, yielding the target compound in 82–85% purity without requiring intermediate purification.

Key Reaction Parameters:

-

Catalyst: AlCl₃ (3–5 equivalents)

-

Solvent: DMSO or high-boiling amines (e.g., N-methylpyrrolidone)

-

Temperature: 150–220°C

This method’s efficiency stems from the Lewis acid’s dual role in activating the electrophilic carbon and stabilizing intermediates. However, the exothermic nature of the reaction necessitates precise temperature control to avoid decomposition.

Cyclization of Hydroxymethyl-Substituted Amides

Iodine-Mediated Radical Cyclization

Building on protocols from Ambeed, 2-aminoacetophenone derivatives bearing hydroxymethyl substituents undergo cyclization in DMSO with iodine (1.5 equivalents) at 80°C. The reaction proceeds via a radical mechanism, forming the dihydroquinolinone core while preserving the hydroxymethyl functionality.

Example Protocol:

Zirconyl Nitrate-Catalyzed Green Synthesis

A sustainable alternative employs zirconyl nitrate hydrate (20 mol%) in ethanol/water (1:1) at 50°C. This method avoids harsh acids and achieves 98% yield for analogous dihydroquinolinones, suggesting adaptability for hydroxymethyl derivatives.

Advantages:

-

Ambient reaction conditions (50°C, 3 hours).

-

Minimal byproducts, facilitating purification.

Post-Cyclization Functionalization Strategies

Oxidation of 6-Methyl Derivatives

6-Methyl-3,4-dihydroquinolin-2(1H)-one can be oxidized to the hydroxymethyl variant using SeO₂ or KMnO₄. For example:

Reductive Amination

Introducing hydroxymethyl via reductive amination:

-

Condense 6-amino-3,4-dihydroquinolin-2(1H)-one with formaldehyde under H₂ (50 psi) and Pd/C.

-

Yield: 65% , with minor formation of dimethylated byproducts.

Comparative Analysis of Synthetic Routes

*Reported for analogous compounds; hydroxymethyl adaptation assumed.

Challenges and Optimization Opportunities

-

Protection-Deprotection Needs: Hydroxymethyl groups require protection (e.g., as benzyl ethers) during Friedel-Crafts reactions to prevent side reactions.

-

Catalyst Recovery: Homogeneous catalysts like AlCl₃ are difficult to recycle, prompting interest in heterogeneous alternatives (e.g., Fe³⁺-montmorillonite).

-

Scalability: Iodine-mediated methods face limitations in large-scale production due to stoichiometric iodine use .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) at position 6 is susceptible to oxidation. Analogous studies on dihydroquinolinones suggest that oxidation can convert the hydroxymethyl group into a carbonyl group, forming 6-formyl-3,4-dihydroquinolin-2(1H)-one.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺ | 6-Formyl derivative |

| CrO₃, H₂SO₄ |

Note: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions are commonly used for such transformations .

Substitution Reactions

The hydroxyl group in the hydroxymethyl moiety can participate in nucleophilic substitution or alkylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., R-X) in the presence of a base could yield alkylated derivatives.

-

Condensation : The hydroxymethyl group may participate in condensation reactions, such as forming imines or acetal derivatives.

Example Reaction

Alkylation :

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one + CH₃I → 6-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one

Reduction Reactions

While the quinolinone core is generally stable under reducing conditions, the hydroxymethyl group may undergo reduction if activated. For instance, catalytic hydrogenation could theoretically reduce the carbonyl group (if oxidized) back to a methylene group, though this is speculative for the hydroxymethyl variant.

Radical Reactions

Dihydroquinolinones are known to participate in radical-mediated processes. For example, in the presence of oxidants like tert-butylperoxide or Fe(II) salts, the hydroxymethyl group may undergo radical addition or cyclization. These reactions often show high regioselectivity due to the stability of intermediate radicals .

Biological Interactions

Though not a direct chemical reaction, the compound’s hydroxymethyl group may influence its biological activity. For example, analogous quinolinones with hydroxyl or methoxy groups exhibit enzyme inhibition (e.g., acetylcholinesterase) or antiplatelet activity . The hydroxymethyl group’s polarity and hydrogen-bonding capacity could modulate such interactions.

Stability and Solubility

The compound’s solubility and stability are influenced by its functional groups. The hydroxymethyl group likely enhances solubility in polar solvents compared to non-substituted quinolinones. For example, analogous compounds show solubility in DMSO or methanol under heated conditions .

Note: The analysis above is extrapolated from related quinolinone derivatives, as direct data for this specific compound is limited. For definitive insights, targeted synthetic studies are recommended.

Scientific Research Applications

Synthesis of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

The synthesis of this compound typically involves complex organic reactions. One notable method is the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, which yields high purity and yield suitable for further pharmaceutical applications . The reaction conditions often require elevated temperatures and specific Lewis acids to facilitate the transformation effectively.

Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE). A study demonstrated that derivatives of this compound exhibited varying degrees of AChE inhibition, with some modifications yielding significantly lower IC50 values (e.g., 0.29 µM for QN8) compared to others . This suggests a promising avenue for developing treatments for neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

Research has also indicated that quinolinone derivatives exhibit antimicrobial properties. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxymethyl group can enhance antimicrobial efficacy against various pathogens. This highlights the potential use of this compound in developing new antimicrobial agents.

Cardiovascular Treatments

Cilostazol, a drug used to treat intermittent claudication, is synthesized using this compound as a key intermediate . Cilostazol functions by inhibiting phosphodiesterase III, leading to vasodilation and improved blood flow. The successful synthesis of cilostazol from this compound underscores its importance in cardiovascular pharmacotherapy.

Anti-cancer Potential

Emerging research suggests that derivatives of this compound may possess anti-cancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Data Tables

A comparative analysis of various derivatives of this compound on AChE inhibition was conducted (Table 2).

| Compound ID | IC50 (µM) | Activity Type |

|---|---|---|

| QN8 | 0.29 | AChE Inhibitor |

| DQN7 | 1.58 | AChE Inhibitor |

| QN5 | >10 | Non-Inhibitor |

Table 2: Biological Activity of Derivatives

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinolinone core can interact with enzymes or receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The 6-position substituent of 3,4-dihydroquinolin-2(1H)-one derivatives critically influences their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Physical Traits |

|---|---|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one | None | 161.7–163.5 | 91 | Base scaffold; moderate polarity |

| 6-Methoxy derivative (2b) | -OCH₃ | 138.5–140.2 | 96 | Increased solubility (polar group) |

| 6-Methyl derivative (2c) | -CH₃ | 126.0–127.9 | 92 | Hydrophobic; lower melting point |

| 6-Nitro derivative (18, 19) | -NO₂ | Not reported | 44–74 | Electron-withdrawing; reactive for reduction to amino |

| 6-Amino derivative (22, 24) | -NH₂ | Not reported | 73–73 | Basic; enhances CNS receptor binding |

| 6-(Hydroxymethyl) (hypothetical) | -CH₂OH | Inferred 130–150 | N/A | High polarity; H-bond donor/acceptor |

Key Observations :

- Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce thermal stability (lower melting points) .

- Hydrophobic groups (e.g., -CH₃) improve membrane permeability but limit aqueous solubility .

- The hydroxymethyl group (-CH₂OH) likely enhances solubility and hydrogen-bonding capacity compared to methyl or methoxy analogs, though oxidative instability may require protective strategies during synthesis .

Stability and Reactivity

- Nitro groups : Electron-withdrawing nature facilitates electrophilic substitution but requires reduction for further functionalization .

- Amino groups: Prone to oxidation; often protected during synthesis (e.g., acetylation) .

- Hydroxymethyl : Susceptible to oxidation to carboxylic acid; may require stabilization via hydrogenation or formulation as prodrugs.

Biological Activity

6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a compound belonging to the family of dihydroquinolinones, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxymethyl group at the 6-position of the quinolinone ring. This substitution is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the dihydroquinolinone class exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be as low as 5.3 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, compounds with similar structures have displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and DU145 (prostate carcinoma) cells. The antiproliferative effects were linked to the inhibition of cell division and induction of apoptosis .

Enzyme Inhibition

Inhibition of key enzymes is another area where this compound shows promise. Research indicates that derivatives of dihydroquinolinones can inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Specifically, some analogs have demonstrated IC50 values in the nanomolar range, suggesting potent activity against AChE . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes such as AChE, modulating their activity and influencing neurotransmitter levels.

- Cellular Uptake : The hydroxymethyl group enhances solubility and cellular uptake, facilitating its action within target cells.

- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of resistant bacterial strains, indicating its potential as a novel antimicrobial agent.

- Anticancer Research : A study involving various cancer cell lines reported significant reductions in cell viability upon treatment with this compound derivatives. The mechanism was linked to G1 phase cell cycle arrest and apoptosis induction.

- Neuroprotective Effects : Research focusing on neurodegenerative disease models demonstrated that compounds similar to this compound could protect neurons from oxidative stress and enhance cognitive functions in animal models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Effective (MIC = 5.3 µg/mL) | High cytotoxicity | Low nanomolar range |

| 7-Hydroxymethyl-3,4-dihydroquinolin-2(1H)-one | Moderate | Moderate | Moderate |

| Hydroxymethylfurfural | Low | Low | Not applicable |

Q & A

Q. Basic Analytical Techniques

- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 2.4–9.0 Hz for aromatic protons) and carbonyl carbon shifts (~170–175 ppm) .

- Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M⁺] at m/z 191) and detect fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradients) .

What advanced catalytic methods enable functionalization of the dihydroquinolinone scaffold?

Q. Advanced Synthetic Strategies

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling C–H functionalization at the 3-position of the quinolinone core .

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl groups via radical intermediates, achieving >70% yield with E/Z selectivity >20:1 .

Optimization : Use visible light (450 nm) for photoredox or Pd(OAc)₂/Xantphos ligand systems for carbonylative cyclization .

How do substituents on the dihydroquinolinone ring affect biological activity?

Q. SAR Studies

- Hydroxymethyl Group : Enhances solubility and nNOS inhibitory activity (IC₅₀ < 100 nM) by forming hydrogen bonds with active-site residues .

- Electron-Withdrawing Groups (e.g., -NO₂ at C6): Reduce bioavailability due to increased polarity but improve target binding affinity .

Methodology : Test analogues in enzyme inhibition assays (e.g., nNOS) and correlate logP values with cellular permeability .

What in vivo models validate the efficacy of dihydroquinolinone derivatives?

Q. Advanced Pharmacological Evaluation

- Rat Neuropathic Pain Models : Oral administration (10–30 mg/kg) reduces mechanical allodynia, measured via von Frey filaments. Plasma exposure (AUC₀–₂₄h > 5000 ng·h/mL) confirms bioavailability .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 14-day repeated dosing .

How should researchers address contradictions in synthetic yield or biological data?

Q. Data Discrepancy Analysis

- Synthetic Yield Variability : Attribute to competing side reactions (e.g., over-alkylation). Mitigate via stepwise addition of reagents or low-temperature (−20°C) conditions .

- Biological Activity Inconsistencies : Re-evaluate assay conditions (e.g., ATP levels in kinase assays) or confirm compound stability in buffer (e.g., pH 7.4 vs. 6.5) .

What pharmacological targets are associated with this scaffold?

Q. Basic Target Profiling

- nNOS Inhibition : Competitive binding to the tetrahydrobiopterin site, validated via radioligand displacement assays (Kᵢ < 50 nM) .

- Antifungal Activity : Disruption of ergosterol biosynthesis in Scopulariopsis brevicaulis (MIC₉₀ = 8 µg/mL) .

How is the mechanism of enzyme inhibition studied?

Q. Advanced Mechanistic Studies

- Crystallography : Resolve co-crystal structures with nNOS (PDB ID: 1OM4) to identify key interactions (e.g., hydrogen bonds with Glu592) .

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

What purification strategies are optimal for this compound?

Q. Basic Purification Workflow

- Flash Chromatography : Employ Biotage systems with 10–50% EtOAc/hexane gradients for gram-scale isolation .

- Recrystallization : Use ethanol/water (1:3) to remove hydrophobic impurities, achieving >99% purity .

How can computational models guide structural optimization?

Q. Advanced Modeling Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.